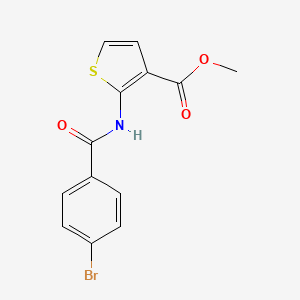

Methyl 2-(4-bromobenzamido)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-[(4-bromobenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3S/c1-18-13(17)10-6-7-19-12(10)15-11(16)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIQVYOBMFTWEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromobenzamido)thiophene-3-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Bromination: The thiophene ring is then brominated to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromobenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

Methyl 2-(4-bromobenzamido)thiophene-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential therapeutic properties.

Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers for applications in organic electronics.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromobenzamido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the amide group can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Ethyl 2-(4-chlorobenzamido)-4-(2-methylpropyl)thiophene-3-carboxylate ()

- Structural Differences : Replaces the 4-bromo group with 4-chloro and adds a 2-methylpropyl substituent at the 4-position.

- Impact: Chlorine’s smaller size and higher electronegativity may enhance electronic effects but reduce steric hindrance compared to bromine.

Methyl 2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate ()

- Structural Differences : Features a 2,4-dichlorobenzamido group and a methyl group at the 4-position of the thiophene.

- The methyl group may restrict conformational flexibility .

Sulfonamido-Substituted Thiophene Derivatives ()

Compounds such as methyl 2-(4-((4-methylphenyl)sulfonamido)butyl)thiophene-3-carboxylate (2d) and methyl 2-((N-(3-bromopropyl)-4-methylphenyl)sulfonamido)thiophene-3-carboxylate (7a) differ in their substituents:

- Key Contrasts :

- Sulfonamido groups (e.g., -SO₂NH-) replace benzamido, altering hydrogen-bonding capacity and acidity.

- Alkyl chains (e.g., butyl, bromopropyl) introduce flexibility and hydrophobicity.

- Synthesis : Utilizes visible light-mediated homolytic C–N cleavage, enabling efficient functionalization under mild conditions .

Amino-Substituted Thiophene Derivatives ()

Examples include methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (purity 95%, MW 338.82) and methyl 3-amino-4-methylthiophene-2-carboxylate:

- Structural Differences: Amino groups (-NH₂) at the 2- or 3-position reduce steric bulk compared to benzamido/sulfonamido groups.

- Impact: Amino groups enhance nucleophilicity and may improve solubility in polar solvents. The absence of an acylated amine reduces metabolic stability .

Fused-Ring Thiophene Derivatives ()

Methyl 2-(4-bromobenzamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ()

- Structural Differences : Incorporates a tetrahydrobenzo ring fused to the thiophene, introducing partial saturation.

- The ethyl group enhances lipophilicity .

Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ()

- Structural Differences : Similar fused-ring system but lacks bromine and uses ethyl ester.

- Impact : Ethyl esters may confer slower hydrolysis rates compared to methyl esters, affecting bioavailability .

Comparative Data Table

Key Findings and Implications

- Electronic Effects : Bromine’s steric bulk and moderate electron-withdrawing nature distinguish it from smaller halogens (e.g., Cl) or electron-donating groups (e.g., -NH₂).

- Synthetic Flexibility : Visible light-mediated methods () offer advantages in efficiency and selectivity over traditional alkylation ().

- Biological Relevance : Sulfonamido and benzamido groups may enhance target binding via hydrogen bonding, while fused rings () could improve metabolic stability.

Biological Activity

Methyl 2-(4-bromobenzamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and a comparative analysis with structurally similar compounds.

Structural Characteristics

This compound features a thiophene ring fused with a carboxylate group and a bromobenzamide moiety. The presence of the bromine atom is notable as it often enhances the compound's reactivity and biological interactions.

Biological Activity Overview

Research has indicated that compounds with similar structures to this compound exhibit various pharmacological effects, including:

- Antimicrobial Activity : Many thiophene derivatives are known for their ability to inhibit bacterial growth.

- Anticancer Properties : Certain analogs have demonstrated cytotoxic effects against cancer cell lines.

- Anti-inflammatory Effects : Compounds in this class may also modulate inflammatory pathways.

Antimicrobial Activity

A study investigating the antimicrobial properties of thiophene derivatives revealed that this compound showed significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be in the range of 10-50 µg/mL, indicating potent activity compared to standard antibiotics .

Anticancer Evaluation

In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induced apoptosis at concentrations above 25 µM. The compound was found to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors, suggesting its potential as an anticancer agent .

Anti-inflammatory Mechanism

Research into the anti-inflammatory properties indicated that this compound could inhibit the NF-kB pathway, which plays a crucial role in inflammation. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Thiophene core, bromobenzamide | Antimicrobial, anticancer | Bromine enhances reactivity |

| Ethyl 2-(2-bromobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Tetrahydrobenzothiophene core | Anticancer | Different alkyl substitution |

| Methyl 2-amino-4-thiophenecarboxylic acid | Simple thiophene structure | Anti-inflammatory | Lacks complex functional groups |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to engage in π-π stacking interactions with aromatic amino acids in proteins. This interaction is crucial for binding to various biological targets such as enzymes and receptors. Additionally, the compound's structural features facilitate modulation of signaling pathways involved in inflammation and cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.